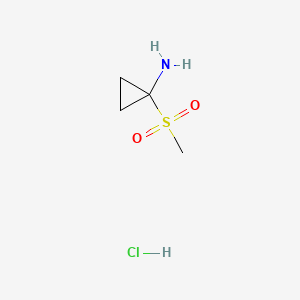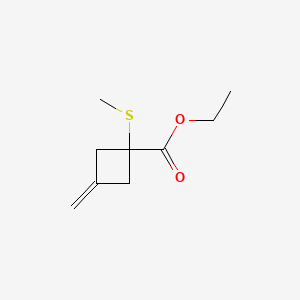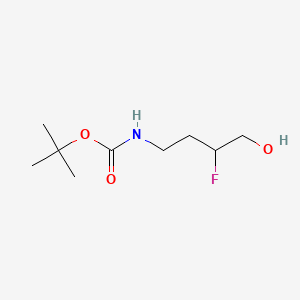![molecular formula C7H12ClNO2 B6609875 rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride CAS No. 2866352-61-4](/img/structure/B6609875.png)
rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride: is a fascinating compound with a unique structure, primarily known for its significant applications in the realms of chemistry, biology, and medicine. Its distinct bicyclic arrangement, combined with its specific stereochemistry, makes it a topic of interest in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride typically involves multiple steps:
Starting Material Preparation: : The synthesis begins with the preparation of the appropriate bicyclic precursor.
Functional Group Introduction:
Stereochemical Control: : Ensuring the correct stereochemistry is crucial, often involving chiral catalysts or reagents.
Final Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt, typically through a reaction with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production involves more efficient methods:
Flow Chemistry: : Continuous flow techniques are employed to enhance reaction control and yield.
Green Chemistry: : Utilizing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to various oxidized derivatives.
Reduction: : It can be reduced under specific conditions, altering its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halides, nucleophiles like amines or thiols
Major Products Formed
The products depend on the reaction type, but can include:
Oxidized derivatives: : Carboxylic acids, ketones
Reduced derivatives: : Alcohols, hydrocarbons
Substituted products: : Varied functionalized derivatives with new groups attached
Scientific Research Applications
Chemistry: : It serves as a model compound for studying bicyclic systems and stereochemistry. Biology : It is used in biochemical assays to understand its interaction with biological molecules. Medicine : Investigated for its potential therapeutic properties and drug development. Industry : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride exerts its effects can vary:
Molecular Targets: : It often interacts with enzymes or receptors, modifying their activity.
Pathways Involved: : It can affect metabolic pathways, signaling cascades, and cellular functions.
Comparison with Similar Compounds
Similar compounds include other bicyclic derivatives and stereoisomers:
2-azabicyclo[2.1.1]hexane derivatives: : Similar in core structure but vary in functional groups.
Other methylated bicyclic acids: : Different in their stereochemistry or additional substituents.
What makes rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride unique is its specific combination of stereochemistry and functional groups, leading to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,4R,5R)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-7-2-4(8-3-7)5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCISGDXWRBVBU-YDSVSURXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1C(=O)O)NC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]1C(=O)O)NC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)

![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)
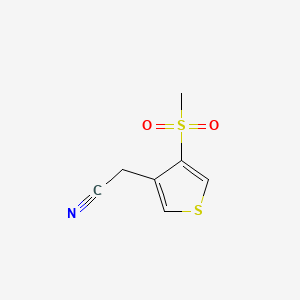

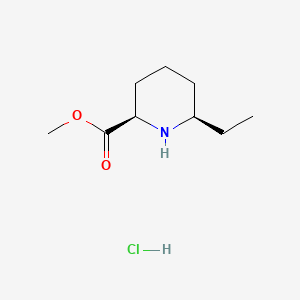
![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)
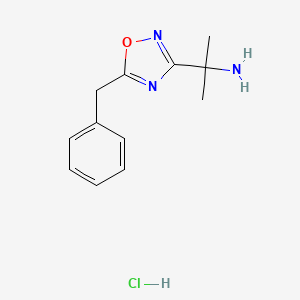
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)
